molecular formula C7H6N2OS2 B1588039 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 309976-36-1

2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B1588039
CAS No.: 309976-36-1
M. Wt: 198.3 g/mol
InChI Key: JPLWQKCXBSLMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[2,3-d]pyrimidine core structure with a methylsulfanyl group at the 2-position and a keto group at the 4-position. It has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

: Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown inhibitory activity against EGFR/ErbB-2 tyrosine kinase. (Source: Ingenta Connect)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Another method involves the condensation of 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes with lactams or O-alkyl esters of lactams .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: The major products are sulfoxides and sulfones.

    Substitution: The major products are derivatives with substituted functional groups at the 2-position.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group at the 2-position and the keto group at the 4-position contributes to its reactivity and potential biological activities, making it a valuable compound for further research and development.

Biological Activity

2-Methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine family. It features a unique thieno[2,3-d]pyrimidine core structure, characterized by a methylsulfanyl group at the 2-position and a keto group at the 4-position. This compound has attracted significant attention due to its potential biological activities, particularly in the fields of oncology and endocrine regulation.

Chemical Structure

  • Molecular Formula : C7_7H6_6N2_2OS2_2
  • CAS Number : 309976-36-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Epidermal Growth Factor Receptor (EGFR) : Compounds in the thienopyrimidine family have shown inhibitory activity against EGFR tyrosine kinase, which plays a crucial role in cell proliferation and survival.
  • Luteinizing Hormone-Releasing Hormone (LHRH) Receptor : Related derivatives have been developed as potent non-peptide antagonists for the LHRH receptor, demonstrating significant binding affinity and biological activity .

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Anticancer Activity : Studies have suggested that thieno[2,3-d]pyrimidines can inhibit tumor growth by targeting key proteins involved in cancer cell signaling pathways .
  • Endocrine Modulation : The ability to modulate hormone levels through receptor antagonism positions this compound as a potential therapeutic agent for conditions related to hormonal imbalances.

Comparative Biological Activity

Compound NameStructural FeaturesBiological Activity
This compoundMethylsulfanyl group, keto groupAnticancer, endocrine modulation
TAK-013Thienopyrimidine derivative with biaryl moietyLHRH antagonist with IC(50) values of 0.1 nM
5-Methylthieno[3,2-d]pyrimidin-4(3H)-oneDifferent substitution patternAnticancer

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives:

  • Inhibition of Cancer Cell Lines : In vitro studies demonstrated that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines such as HeLa and MDA-MB-231. The order of cytotoxicity varied based on structural modifications .
  • LHRH Antagonism : The compound has been evaluated for its ability to suppress plasma LH levels in animal models, indicating its potential use in treating hormone-dependent cancers .

Research Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Cyclization Reactions : Using appropriate precursors such as 2-amino-thiophene derivatives under controlled conditions to yield the desired thieno[2,3-d]pyrimidine structure.
  • Analytical Techniques : Characterization of synthesized compounds often employs techniques like NMR spectroscopy and mass spectrometry to confirm structure and purity.

Properties

IUPAC Name

2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c1-11-7-8-5(10)4-2-3-12-6(4)9-7/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLWQKCXBSLMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=CS2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397327
Record name 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309976-36-1
Record name 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-thioxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one (25.4 g, 0.138 mol) in 1N aqueous NaOH (600 mL) at room temperature was added methyl iodide (10.3 mL, 1.2 eq). The resulting mixture was stirred vigorously for about 2.5 hours. The reaction mixture was cooled to 0° C. and acetic acid was added (about 80 mL) until about pH=4.5 was reached. A fine precipitate was filtered and dried overnight to afford the title compound as a fine tan powder (24.8 g) (M+=198, M.P.=231.6–235.0° C.).
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 4
2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 6
2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.